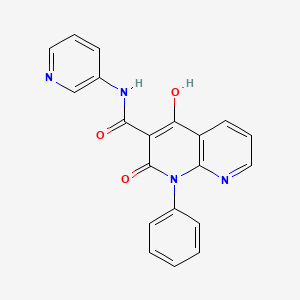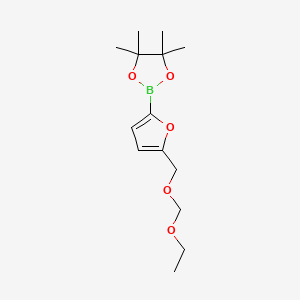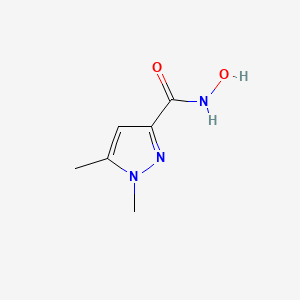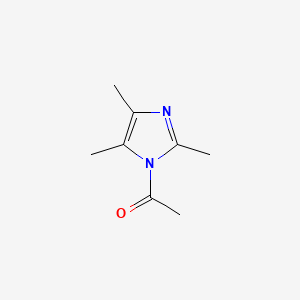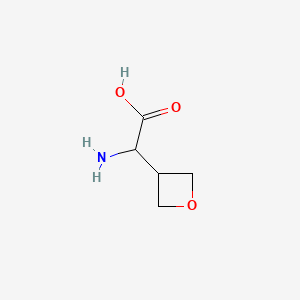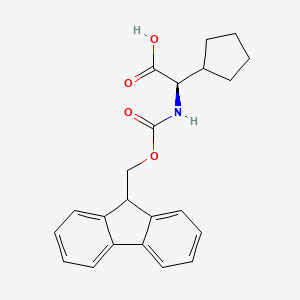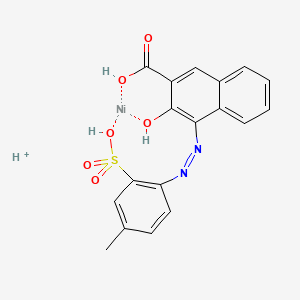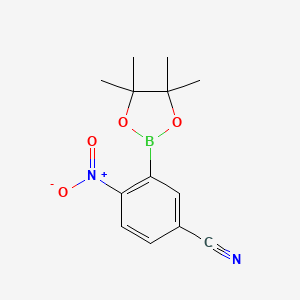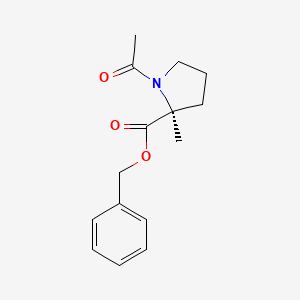
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, also known as BAMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the benzyl group in benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate allows for the formation of hydrophobic interactions, while the pyrrolidine ring allows for the formation of hydrogen bonds.
Efectos Bioquímicos Y Fisiológicos
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects such as increased muscle contraction and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate in lab experiments is its ability to interact with biological targets. This makes it a useful tool in drug discovery and chemical biology. However, one limitation of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate. One direction is the development of new drugs based on the benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate scaffold. Another direction is the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate as a tool for the study of protein-ligand interactions. Additionally, the synthesis of new derivatives of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to compounds with improved solubility and biological activity.
Conclusion
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound that has potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. Its ability to interact with biological targets makes it a useful tool in scientific research. Further studies on benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to the development of new drugs and the discovery of new biological pathways.
Métodos De Síntesis
The synthesis of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate involves the reaction of acetylpyrrolidine with benzyl chloroformate in the presence of a base catalyst. This reaction leads to the formation of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, which can be purified through column chromatography. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. In drug discovery, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been identified as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In chemical biology, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a tool to study protein-ligand interactions. In organic synthesis, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAMXGRDLHCMBD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





